molecular formula C20H16FN7OS B1574354 INCB054828

INCB054828

カタログ番号: B1574354
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

INCB054828 is an orally bioavailable inhibitor of the fibroblast growth factor receptor (FGFR) types 1, 2, and 3 (FGFR1/2/3), with potential antineoplastic activity. FGFR inhibitor this compound binds to and inhibits FGFR1/2/3, which may result in the inhibition of FGFR1/2/3-related signal transduction pathways. This inhibits proliferation in FGFR1/2/3-overexpressing tumor cells. FGFR, a family of receptor tyrosine kinases upregulated in many tumor cell types, plays a key role in cellular proliferation, migration, and survival. Check for active clinical trials or closed clinical trials using this agent.

科学的研究の応用

INCB054828 in Cancer Research

This compound, also known as pemigatinib, is a potent and selective inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3, and has shown notable activity against genetically defined tumor models. It has been found to effectively target FGFR genes, which are potential driver oncogenes in several cancers. This compound has shown promise in early clinical trials, particularly for cancers with FGFR alterations, such as fusions and activating mutations (Liu et al., 2020).

Phase 1/2 Study of this compound

A phase 1/2 study explored this compound’s efficacy and safety in patients with advanced malignancies. This study revealed that this compound was generally well-tolerated, and pharmacokinetic/pharmacodynamic data supported its once-daily dosing. Preliminary efficacy was observed in patients with FGFR pathway activation, suggesting its potential as a therapeutic option for certain cancer patients (Saleh et al., 2017).

This compound in Myeloid/Lymphoid Neoplasms

Another significant application of this compound is in treating myeloid/lymphoid neoplasms with FGFR1 rearrangement. A phase 2, open-label, multicenter study evaluated the efficacy and safety of this compound monotherapy in this context. The study aimed to assess the overall clinical benefit rate, including various response criteria and overall survival, further demonstrating the drug's potential in targeted cancer therapy (Verstovsek et al., 2017).

Efficacy in Triple-Negative Breast Cancer Models

This compound has also been investigated in triple-negative breast cancer (TNBC) models. Certain TNBC subtypes exhibit FGFR1 and FGFR2 amplifications, and this compound has shown efficacy in these models, particularly where FGFR alterations are present. This suggests its potential role in the treatment of TNBC, a challenging and aggressive cancer type (Liu et al., 2017).

特性

分子式

C20H16FN7OS

外観

Solid powder

同義語

INCB054828;  INCB-054828;  INCB 054828;  INCB54828;  INCB 54828;  INCB-54828.; NONE

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。